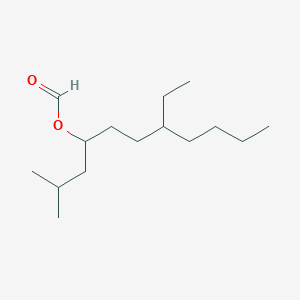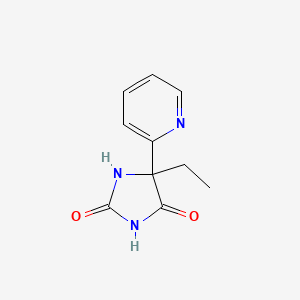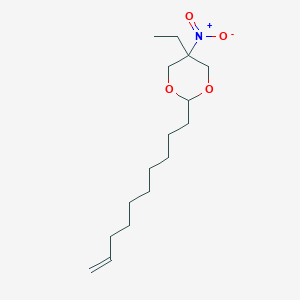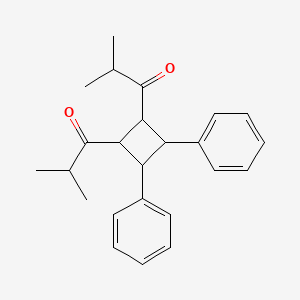
1,1'-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) is a complex organic compound characterized by its unique cyclobutane ring structure with two phenyl groups and two 2-methylpropan-1-one groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenylcyclobutane: Similar cyclobutane structure but lacks the 2-methylpropan-1-one groups.
1,1’-(1,2-Cyclobutanediyl)dibenzene: Another cyclobutane derivative with different substituents.
Uniqueness
1,1’-(3,4-Diphenylcyclobutane-1,2-diyl)bis(2-methylpropan-1-one) is unique due to its specific combination of cyclobutane ring, phenyl groups, and 2-methylpropan-1-one groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
5456-31-5 |
|---|---|
Formule moléculaire |
C24H28O2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-methyl-1-[2-(2-methylpropanoyl)-3,4-diphenylcyclobutyl]propan-1-one |
InChI |
InChI=1S/C24H28O2/c1-15(2)23(25)21-19(17-11-7-5-8-12-17)20(18-13-9-6-10-14-18)22(21)24(26)16(3)4/h5-16,19-22H,1-4H3 |
Clé InChI |
ICPJFLYCNOEUNZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1C(C(C1C(=O)C(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


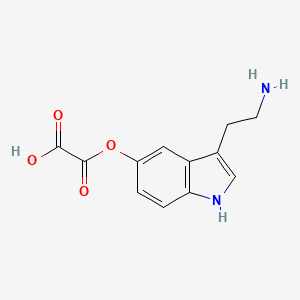
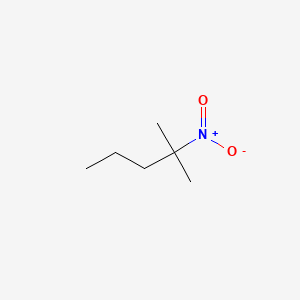
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
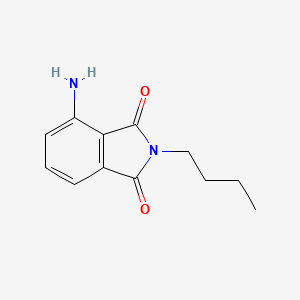
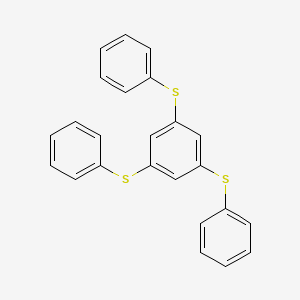
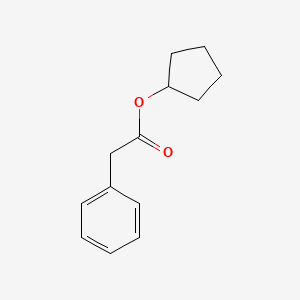
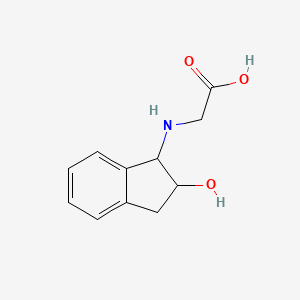
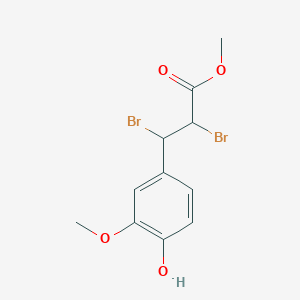
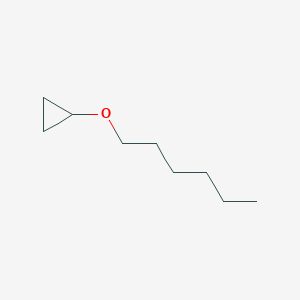
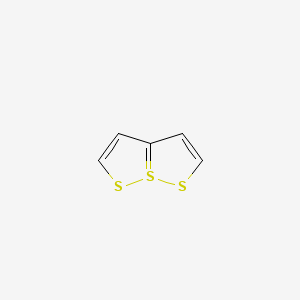
![2-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14743982.png)
